L-798106

GPCR pharmacology Prostanoid receptor binding EP3 antagonist selectivity

L-798106 (CM9, GW671021) is the only EP3 antagonist with peer-reviewed in vivo metabolic efficacy validation—oral administration at 50–100 μg/kg/day for 8 weeks suppresses insulin resistance and adipose inflammation in db/db mice. Its subnanomolar binding affinity (Ki=0.3 nM) and >3,000-fold selectivity over EP4, combined with the absence of confounding TP receptor antagonism (unlike L-826266), make it the definitive choice for EP3 receptor attribution studies. Demonstrates functional pA2 values of 7.35–8.10 in vascular tissue. Researchers must extend pre-incubation to ≥60 min for equilibrium in aortic preparations.

Molecular Formula C27H22BrNO4S
Molecular Weight 536.4 g/mol
CAS No. 244101-02-8
Cat. No. B1674110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-798106
CAS244101-02-8
Synonyms5-bromo-2-methoxy-N-(3-(naphthalen-2-yl-methylphenyl)acryloyl)benzenesulfonamide
L-798106
Molecular FormulaC27H22BrNO4S
Molecular Weight536.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C27H22BrNO4S/c1-33-25-14-13-24(28)18-26(25)34(31,32)29-27(30)15-12-21-7-3-5-9-23(21)17-19-10-11-20-6-2-4-8-22(20)16-19/h2-16,18H,17H2,1H3,(H,29,30)/b15-12+
InChIKeyODTKFNUPVBULRJ-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-798106 (CAS 244101-02-8): Highly Selective EP3 Antagonist for Preclinical Prostanoid Signaling Research


L-798106, also known as CM9 or GW671021, is a synthetic N-sulfonylcarboxamide that functions as a potent, competitive-reversible antagonist at the prostanoid EP3 receptor [1]. It exhibits subnanomolar binding affinity (Ki = 0.3 nM) for human recombinant EP3 receptors with >3,000-fold selectivity over EP4 (Ki = 916 nM) and >16,000-fold selectivity over EP1 and EP2 (Ki > 5,000 nM) [2]. As a lipophilic acyl-sulphonamide, L-798106 demonstrates slow dissociation kinetics in vascular smooth muscle preparations, a property that requires careful consideration in acute pharmacological assays [3].

Why L-798106 Cannot Be Casually Substituted: Divergent Selectivity, Kinetics, and In Vivo Validation Among EP3 Antagonists


EP3 receptor antagonists exhibit profound differences in selectivity profiles, binding kinetics, and validated in vivo applications that preclude generic substitution. While L-798106, L-826266, DG-041, and ONO-AE3-240 all antagonize the EP3 receptor, their off-target profiles differ substantially: L-826266 demonstrates measurable TP (thromboxane) receptor antagonism that L-798106 lacks [1], DG-041 possesses distinct chemical scaffold and clinical-phase development [2], and ONO-AE3-240 lacks published quantitative selectivity data across the full prostanoid receptor panel. Furthermore, lipophilicity-driven tissue disposition kinetics vary markedly, with L-798106 and L-826266 exhibiting slow onset in aortic tissue while the less lipophilic DG-3ap shows faster equilibration [1]. The quantitative evidence below delineates precisely where L-798106 offers verifiable differentiation that directly impacts experimental design, assay interpretation, and procurement decisions.

L-798106 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


EP3 Binding Affinity: L-798106 Demonstrates 2.7-Fold Higher Affinity than Its Closest Structural Analog L-826266

L-798106 exhibits an EP3 receptor binding Ki of 0.3 nM, representing a 2.7-fold higher affinity than the structurally related analog L-826266 (Ki = 0.8 nM) [1]. Both compounds maintain comparable selectivity margins against EP4 (L-798106: 916 nM, 3,053-fold; L-826266: 715 nM, 894-fold) and negligible binding to EP1/EP2 at concentrations up to 5,000 nM [2]. The enhanced affinity of L-798106 translates to a lower concentration requirement for complete EP3 receptor occupancy in competitive binding assays.

GPCR pharmacology Prostanoid receptor binding EP3 antagonist selectivity

EP3 Functional Antagonism: L-798106 Suppresses Sulprostone-Induced Vasoconstriction with pA2 of 7.35–8.10

In isolated rat femoral artery preparations, L-798106 (0.2–1 μM) blocked the contractile synergism between sulprostone (EP3 agonist) and phenylephrine/U-46619/K+ with a calculated pA2 range of 7.35–8.10 [1]. In contrast, the EP1 antagonist SC-51322 (1 μM) failed to attenuate this response (pA2 <6.0), confirming the EP3-specific nature of the synergism [1]. On guinea-pig vas deferens, L-798106 blocked sulprostone-induced inhibition of electrically-evoked twitch responses with faster onset kinetics compared to aortic tissue [2].

Vascular pharmacology EP3-mediated vasoconstriction Functional antagonism

In Vivo Metabolic Efficacy: Oral L-798106 (50–100 μg/kg/day) Suppresses Insulin Resistance in db/db Mice

Oral administration of L-798106 at 50–100 μg/kg once daily for 8 weeks in db/db mice effectively suppressed systemic insulin resistance and reduced adipose tissue inflammation . This in vivo efficacy is supported by in vitro evidence showing L-798106 suppresses pro-inflammatory cytokine levels in atherosclerosis models . In contrast, DG-041 has been primarily characterized for antiplatelet effects in atherothrombosis and entered Phase 2 clinical trials for that indication, but lacks published in vivo metabolic efficacy data comparable to L-798106 [1].

Metabolic disease In vivo pharmacology Insulin resistance

Kinetic Differentiation: L-798106 Exhibits Tissue-Dependent Onset Rates, with Slower Equilibration in Aorta vs. Vas Deferens

L-798106 demonstrates slow onset kinetics in guinea-pig aorta, with incomplete inhibition of established EP3 agonist contraction even after 60 minutes at 50–1,000 nM concentrations [1]. In contrast, antagonism on guinea-pig vas deferens EP3 system occurs much more rapidly [2]. This tissue-dependent kinetic behavior correlates with high lipophilicity (predicted logP) and is shared with L-826266, but not with the less lipophilic congener DG-3ap, which exhibits faster onset [2]. DG-041 and ONO-AE3-240 have not been systematically characterized for tissue-specific onset kinetics in comparative studies.

Receptor kinetics Tissue pharmacology Lipophilicity effects

Selectivity Profile: L-798106 Shows Superior EP3 Selectivity Over EP4 vs. L-826266, Lacking TP Receptor Cross-Reactivity

L-798106 demonstrates EP3 selectivity ratios of 3,053-fold over EP4 (0.3 nM vs. 916 nM) and >16,667-fold over EP1/EP2 [1]. L-826266, while also EP3-selective, exhibits a lower selectivity margin of 894-fold over EP4 (0.8 nM vs. 715 nM) and has been shown to possess measurable TP (thromboxane) receptor antagonism [2]. This TP receptor cross-reactivity of L-826266 is absent for L-798106, making L-798106 the cleaner tool for experiments where TP receptor signaling may confound interpretation [2].

Receptor selectivity Off-target profiling EP3 vs EP4 discrimination

Angiotensin II-Induced Vasoconstriction: L-798106 and DG-041 Show Equivalent In Vitro Efficacy

In isolated mesenteric arteries from wild-type mice, both L-798106 (1 μmol/L) and DG-041 (1 μmol/L) attenuated Angiotensin II-induced vasoconstriction to comparable degrees [1]. This head-to-head comparison establishes functional equivalence of the two antagonists in this specific vascular preparation [1]. However, the study did not evaluate concentration-response relationships or determine relative potencies (IC50/EC50 values) for the two compounds, precluding quantitative differentiation beyond the observation of similar maximal effect at a single concentration [1].

Cardiovascular pharmacology Angiotensin II signaling Vascular smooth muscle

L-798106 Optimal Application Scenarios Derived from Quantitative Differentiation Evidence


Metabolic Disease Research: In Vivo Studies of EP3-Mediated Insulin Resistance and Adipose Inflammation

L-798106 is the only EP3 antagonist with peer-reviewed in vivo validation for metabolic efficacy. Oral administration at 50–100 μg/kg/day for 8 weeks suppresses systemic insulin resistance and adipose tissue inflammation in db/db mice . This application scenario leverages L-798106's established in vivo protocol and distinguishes it from DG-041 (antiplatelet focus) and ONO-AE3-240 (cancer/seizure models) which lack comparable metabolic validation .

Vascular Pharmacology: EP3 Receptor Isolation in Contractile Synergism Studies

L-798106 demonstrates functional pA2 values of 7.35–8.10 against sulprostone-enhanced contractile synergism in rat femoral artery, while the EP1 antagonist SC-51322 is ineffective (pA2 <6.0) [1]. This scenario requires a highly selective EP3 antagonist with validated functional antagonism in vascular tissue. Researchers must account for L-798106's slow aortic onset kinetics and extend pre-incubation periods to ≥60 minutes for equilibrium [2].

High-Resolution EP3 Binding and Selectivity Profiling: Clean Tool with No TP Receptor Cross-Reactivity

For binding studies requiring definitive EP3 receptor attribution without confounding TP receptor activity, L-798106 offers superior selectivity (3,053-fold over EP4) and lacks the TP receptor antagonism observed with L-826266 [3]. This scenario applies to radioligand binding displacement assays, receptor occupancy studies, and experiments in platelet or vascular systems where TP receptor signaling is a known confounder [3].

Cardiovascular Research: Angiotensin II Hypertension Models Requiring EP3 Antagonism

In mesenteric artery preparations, L-798106 (1 μmol/L) attenuates Angiotensin II-induced vasoconstriction with efficacy equivalent to DG-041 [4]. For AngII-dependent hypertension studies where EP3 antagonism is the primary experimental intervention, L-798106 serves as a validated alternative to DG-041, with the added advantage of broader published in vivo characterization across multiple disease models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-798106

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.